2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
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Description
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H18ClN5O2S2 and its molecular weight is 399.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Researchers have developed a series of N-substituted derivatives incorporating elements like 1,3,4-oxadiazole and acetamide derivatives. These compounds have been synthesized and characterized using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. These molecules have been investigated for their antibacterial and anti-enzymatic potential, alongside hemolytic activity assessments to gauge their cytotoxic behavior (Nafeesa et al., 2017).
Pharmacological Evaluation
- BPTES analogs, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide derivatives, have been synthesized as part of efforts to find potent glutaminase inhibitors. These compounds have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, showcasing potential therapeutic applications (Shukla et al., 2012).
Antimicrobial and Antifungal Activities
- Novel triazinone derivatives incorporating 1,3,4-thiadiazolo elements have been synthesized and evaluated for antimicrobial and antifungal activities. These studies aimed to explore the growth inhibition properties of the derivatives against bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Kumara et al., 2015).
Molecular Docking and Cytotoxicity Studies
- The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been undertaken, with these derivatives showing potential as antibacterial agents. Molecular docking studies have correlated with bioactivity data, offering insights into their interaction with biological targets and their moderate anti-enzymatic potential. Cytotoxicity evaluations indicate these compounds exhibit less cytotoxicity, making them interesting candidates for further investigation (Siddiqui et al., 2014).
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXQFSJFDWEIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.